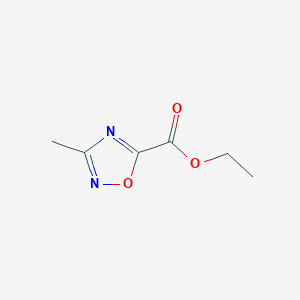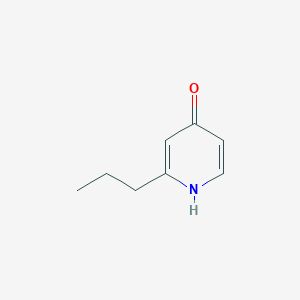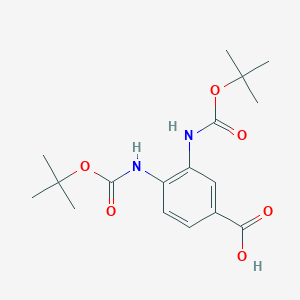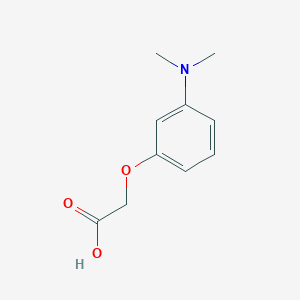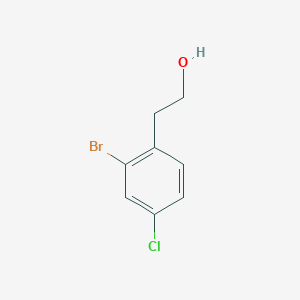
2-(2-Bromo-4-chlorophenyl)ethanol
Vue d'ensemble
Description
2-(2-Bromo-4-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by 2-(2-Bromo-4-chlorophenyl)ethanol are currently unknown . Many bioactive aromatic compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Given the potential biological activities of similar compounds, it is possible that this compound may have diverse effects at the molecular and cellular level . .
Analyse Biochimique
Biochemical Properties
2-(2-Bromo-4-chlorophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In certain cell types, it may also affect cell proliferation and apoptosis, highlighting its potential as a research tool in studying cell biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but may degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining safe and effective dosages for research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)ethanol typically involves the bromination and chlorination of phenyl ethanol derivatives. One common method is the bromination of 2-chloroacetophenone followed by reduction to yield the desired compound. The reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Bromo-4-chlorophenyl)acetaldehyde or 2-(2-Bromo-4-chlorophenyl)acetone.
Reduction: Formation of 2-(2-Chlorophenyl)ethanol or 2-(2-Bromophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)ethanol
- 2-(2-Bromo-4-methylphenyl)ethanol
- 2-(2-Bromo-4-nitrophenyl)ethanol
Uniqueness
2-(2-Bromo-4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAISAAYRNWOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306472 | |
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52864-57-0 | |
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


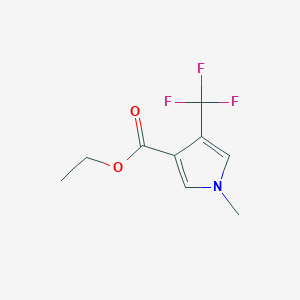

![8-Aminospiro[4.5]decane hydrochloride](/img/structure/B1321383.png)

